molecular formula C9H14O3 B2935188 (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol CAS No. 86116-71-4

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol

カタログ番号: B2935188
CAS番号: 86116-71-4
分子量: 170.208
InChIキー: HCWWQUYQQOVPMJ-BWZBUEFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol is a sophisticated chiral synthon of significant interest in advanced organic and medicinal chemistry. Its structure incorporates a rigid [2.2.1] bicyclic (norbornane) framework spiro-fused to a 1,3-dioxolane ring, presenting a three-dimensional scaffold with multiple stereogenic centers in a defined configuration. The secondary alcohol group on the bicyclic system serves as a versatile handle for further chemical modification, enabling its use in the synthesis of complex, stereochemically defined molecules. This compound is particularly valuable as a precursor in the development of novel pharmaceutical candidates, where its inherent rigidity and chirality can be exploited to explore three-dimensional chemical space and improve the physicochemical properties of lead compounds. Researchers also utilize this spiro-bicyclic framework in the design of ligands for catalysis and in the construction of molecular cages or functional materials that require pre-organized, conformationally restricted structures. Its application extends to asymmetric synthesis, where it can act as a chiral auxiliary or a template to induce stereoselectivity in key bond-forming reactions.

特性

IUPAC Name

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWQUYQQOVPMJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC2CC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H]3C[C@@H]2C[C@H]3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings.

  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.208 g/mol
  • IUPAC Name : (1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol

1. Antimicrobial Activity

Recent studies have indicated that spiro compounds exhibit significant antimicrobial properties. For instance:

  • A study synthesized several spiro derivatives and evaluated their activity against various bacterial strains, revealing promising results against Gram-positive and Gram-negative bacteria .
  • The spiro compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Activity

The compound has been assessed for its anti-inflammatory effects:

  • In vitro assays demonstrated that (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
  • Comparative studies showed that its selectivity index for COX-2 inhibition surpasses that of established anti-inflammatory drugs like celecoxib.

3. Antioxidant Activity

Antioxidant properties are crucial in combatting oxidative stress-related diseases:

  • A review highlighted the antioxidant capabilities of various spirocyclic compounds, including (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol .
  • The compound demonstrated significant radical scavenging activity in DPPH assays, indicating its potential as a therapeutic agent against oxidative damage.

Case Studies and Research Findings

StudyFindingsMethodology
Study 1 Significant antimicrobial activity against E. coli and S. aureusSynthesis of spiro derivatives followed by agar diffusion tests
Study 2 Selective COX-2 inhibition with a higher selectivity index than celecoxibIn vitro enzyme assays to measure inhibition rates
Study 3 Effective antioxidant activity in DPPH assaysComparison with standard antioxidants to assess efficacy

類似化合物との比較

Structural Analogues with Spiro-Dioxolane/Bicyclo Systems

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Key Properties/Applications Reference
(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol Bicyclo[2.2.1]heptane + 1,3-dioxolane -OH at 2' Polar, potential bioactive intermediate
Spiro[bicyclo[4.1.0]heptane-2,2'-[1,3]dioxolane] (CAS 32523-38-9) Bicyclo[4.1.0]heptane (norpinane) + 1,3-dioxolane No hydroxyl group Lower polarity; applications in fragrances or polymers
2',2',3,7,7-Pentamethyl-spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane] Bicyclo[4.1.0]heptane + 1,3-dioxane Methyl groups at 2',3,7,7 Hydrophobic; used in safety-assessed mixtures
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-3-one Bicyclo[2.2.1]heptane + 1,3-dioxolane Ketone at 3 Anticancer and antimalarial activity (22.31% abundance in GC-MS)

Key Insights :

  • Ring Size and Rigidity: Bicyclo[2.2.1]heptane (norbornane) derivatives exhibit greater rigidity compared to bicyclo[4.1.0]heptane (norpinane), influencing their stability in catalytic systems .
  • Functional Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, contrasting with the ketone in Spiro[bicyclo[2.2.1]heptane-2,2’-dioxolane]-3-one, which may improve bioactivity .

Spirooxazolidine/Bicyclo Derivatives

Table 2: Comparison of Spirooxazolidine Derivatives
Compound (ID from ) Bicyclo Core Substituents Yield (%) Melting Point (°C) Optical Rotation ([α]20D)
13 Bicyclo[3.1.1]heptane 3-Methoxyphenylimino, benzyl 88 116–118 +36
14 Bicyclo[3.1.1]heptane Ethylimino, benzyl 66 Oil +2
15 Bicyclo[3.1.1]heptane Phenylimino 65 175–178 -1.0
Target Compound Bicyclo[2.2.1]heptane Hydroxyl N/A* N/A N/A

Key Insights :

  • Optical Activity : The hydroxyl group’s stereochemistry in the target compound may enable enantioselective applications, akin to spirooxazolidines used in chiral resolution .

Comparison with Norbornane Diisocyanates

Norbornane Diisocyanate (CAS 74091-64-8):

  • Structure : Bicyclo[2.2.1]heptane with isocyanate (-NCO) groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (1'R,2'R,4'R)-spiro derivatives, and how can camphor-based precursors be optimized for asymmetric induction?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using sodium benzenesulfinate with brominated camphor ketals, as demonstrated in the reaction of (+)-8-bromocamphor ketal . Key steps include controlling stereochemistry through chiral auxiliaries and optimizing reaction conditions (e.g., solvent, temperature) to enhance enantiomeric excess. IR and 1H^1H-NMR are critical for monitoring reaction progress (e.g., characteristic peaks at 1306 cm1^{-1} for sulfonyl groups and 7.93 ppm for aromatic protons) .

Q. How can X-ray crystallography confirm the spirocyclic configuration and bridgehead angles in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL97 is used to resolve the spirocyclic structure. Key parameters include the bridgehead angle (92.75° for C10–C13–C14) and dihedral angles between bicyclic planes (55.07° and 56.24°), which distinguish spiro systems from fused analogs . Constraints on H-atom positions and Flack parameter analysis (0.09(9)) ensure absolute configuration accuracy .

Q. What spectroscopic techniques are essential for characterizing the stereochemical purity of this compound?

  • Methodological Answer : High-resolution 1H^1H-NMR (e.g., 400 MHz in CDCl3_3) identifies diastereotopic protons (e.g., methyl groups at 1.23 ppm and 0.89 ppm). EIMS and HRMS (e.g., m/z 336 [M ^+ $$ ) confirm molecular mass, while IR spectroscopy validates functional groups (e.g., 1145 cm ^{-1} $ for dioxolane rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for spirocyclic systems?

  • Methodological Answer : Discrepancies arise from torsional strain or solvent effects in simulations. To reconcile

  • Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD torsion angles (e.g., C6–C1–C2–C3 = −0.4(4)°) .
  • Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
  • Repeat crystallography under varying temperatures to probe conformational flexibility .

Q. What experimental design principles optimize yield in multi-step syntheses of spiro compounds?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize:

  • Reagents : Stoichiometry of sodium benzenesulfinate vs. brominated precursor .
  • Conditions : Solvent polarity (e.g., EtOAc vs. THF) and reaction time (e.g., slow evaporation for crystallization) .
  • Workup : Use column chromatography with gradient elution (hexane:EtOAc) to isolate diastereomers .

Q. How can researchers integrate mechanistic studies (e.g., isotopic labeling) to elucidate rearrangement pathways in camphor-derived spiro systems?

  • Methodological Answer :

  • Introduce 13C^{13}C-labels at bridgehead carbons (e.g., C10) to track migratory aptitudes during Wagner-Meerwein rearrangements .
  • Use 2H^2H-NMR to monitor kinetic isotope effects in ring-opening/closure steps .
  • Compare experimental activation energies with DFT-calculated transition states (e.g., Gibbs free energy barriers) .

Q. What safety protocols are critical when handling sulfonyl-containing spiro compounds during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of sulfonate byproducts .
  • Spill Management : Neutralize benzenesulfinate residues with sodium bicarbonate before disposal .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。